
2-Propylpyridine
Overview
Description
2-Propylpyridine (CAS: 622-39-9) is a heterocyclic organic compound with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol . Structurally, it consists of a pyridine ring substituted with a propyl group at the 2-position. Key synonyms include Conyrine, 2-n-Propylpyridine, and 1-(2-Pyridyl)propane .
Preparation Methods
This method allows for the selective introduction of the propyl group at the 2-position of the pyridine ring.
Condensation Reactions
Another approach is through condensation reactions involving propionaldehyde and an amine:
- Reactants : Propionaldehyde and aniline.
- Catalyst : Acid catalyst (e.g., acetic acid).
- Conditions : The reaction mixture is heated, leading to the formation of an intermediate which can be further processed to yield 2-propylpyridine.
This method benefits from relatively mild conditions and can provide good yields.
Multi-Step Synthesis
A more complex route involves multiple steps, starting from simpler precursors:
- Step 1 : Synthesis of a substituted pyridine.
- Step 2 : Alkylation with propyl halide.
- Step 3 : Purification through distillation or chromatography.
This multi-step approach is advantageous when starting from less reactive substrates or when specific regioselectivity is required.
Detailed Method Analysis
Alkylation Method
The alkylation process can be optimized by controlling temperature and reaction time, as illustrated in the following table:
Parameter | Optimal Condition |
---|---|
Temperature | Reflux (80-100 °C) |
Reaction Time | 4-8 hours |
Base | Sodium hydroxide |
The reaction proceeds via nucleophilic attack of the base-activated pyridine on the alkyl halide, leading to the formation of this compound.
Condensation Method
In the condensation method, key parameters include:
Parameter | Optimal Condition |
---|---|
Temperature | 60-80 °C |
Reaction Time | 3-5 hours |
Catalyst | Acetic acid |
The use of acetic acid facilitates the formation of imine intermediates, which can be further reduced to yield this compound.
Multi-Step Synthesis
For multi-step synthesis, control over each step is crucial:
Step | Parameter | Optimal Condition |
---|---|---|
Step 1 (Pyridine) | Reactant Ratio | Stoichiometric |
Step 2 (Alkylation) | Temperature | Reflux |
Step 3 (Purification) | Method | Distillation |
This approach allows for fine-tuning of the final product's purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Propylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various alkylated pyridines .
Scientific Research Applications
2-Propylpyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 170°C at 2 mmHg .
- Density : 0.9119 g/cm³ at 20°C .
- Solubility: Miscible in ethanol, ether, and acetone; sparingly soluble in water .
- Synthesis : Common routes include alkylation of 2-methylpyridine or catalytic reactions involving 2-ethylpyridine and trimethylboroxine (yield ~80%) .
2-Propylpyridine is utilized in pharmaceutical intermediates, flavor chemistry, and nanomaterials, such as lignin-based drug delivery systems .
Comparison with Structurally Similar Compounds
Structural Analogs
(a) 2-Propylpiperidine (Coniine)
- Structure : Piperidine ring with a 2-propyl substituent.
- Key Differences : Saturated piperidine ring vs. aromatic pyridine in this compound.
- Toxicity: Coniine is highly toxic (LD₅₀ ~100 mg/kg in mice), acting as a nicotinic acetylcholine receptor agonist. In contrast, this compound is non-teratogenic due to aromatic ring stabilization .
(b) 2-Ethylpyridine and 4-Ethylpyridine
- Structure : Pyridine with ethyl substituents at 2- or 4-positions.
- Key Differences : Shorter alkyl chain (ethyl vs. propyl) and positional isomerism alter polarity and reactivity.
Physicochemical Properties
Thermodynamic Data
From the CRC Handbook of Chemistry and Physics :
Compound | ΔbaseG° (kJ/mol) | Epa (kJ/mol) |
---|---|---|
This compound | 955.7 | 923.8 |
4-Isopropylpyridine | 955.7 | 923.8 |
N,N-Dimethylaniline | 941.1 | 909.2 |
The identical ΔbaseG° values for this compound and 4-Isopropylpyridine suggest comparable thermodynamic stability despite structural differences.
Biological Activity
2-Propylpyridine is an organic compound that belongs to the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom. This compound has garnered attention in various fields, including medicinal chemistry, due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant research findings.
This compound (C_10H_13N) has a molecular weight of 149.22 g/mol and is a colorless liquid at room temperature. Its structure consists of a pyridine ring substituted with a propyl group at the second position. The compound exhibits moderate lipophilicity, which influences its biological interactions.
Antimicrobial Properties
Research indicates that this compound derivatives exhibit significant antimicrobial activity. For instance, the compound This compound-4-carbothioamide has been identified as a second-line drug for treating tuberculosis and leprosy, particularly useful against multidrug-resistant strains of Mycobacterium tuberculosis . The mechanism involves interference with bacterial metabolism, enhancing its efficacy against resistant strains.
Adenosine Receptor Modulation
This compound has been studied for its interaction with adenosine receptors, particularly the A3 subtype. Compounds derived from this compound showed notable selectivity and potency at human A3 adenosine receptors, with Ki values indicating strong binding affinity . This receptor modulation suggests potential applications in neuroprotection and cardioprotection due to the role of A3 receptors in mediating anti-ischemic effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Studies have demonstrated that variations in substituents on the pyridine ring can alter receptor affinity and selectivity. For example, certain alkyl substitutions enhance binding to A3 receptors while others diminish it .
Compound | Ki Value (nM) | Selectivity |
---|---|---|
2-Propyl derivative | 18.9 (human) | High |
4-Propyl derivative | 113 (rat) | Moderate |
5-Ethyl derivative | 20 | Very High |
Case Study 1: Antituberculosis Activity
A study conducted on This compound-4-carbothioamide demonstrated its effectiveness against drug-resistant tuberculosis strains. The compound was shown to inhibit mycobacterial growth in vitro, suggesting its potential as a therapeutic agent in clinical settings .
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, derivatives of this compound were tested for their ability to modulate neurotransmitter release via A3 receptor activation. Results indicated that these compounds could effectively suppress excitotoxicity in neuronal cultures, highlighting their therapeutic promise in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-propylpyridine, and how can impurities be minimized during synthesis?
- Methodology : The primary synthesis involves reacting 2-ethylpyridine with trimethylboroxine under controlled catalytic conditions, achieving ~80% yield . To minimize impurities, researchers should:
- Use high-purity starting materials and inert atmospheres (e.g., nitrogen) to prevent side reactions.
- Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates and byproducts.
- Employ column chromatography or fractional distillation for purification, with purity validated by ¹H/¹³C NMR (peak assignments: δ 8.5–8.6 ppm for pyridinic protons, δ 1.5–2.0 ppm for propyl chain protons) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the propyl chain and pyridine ring .
- Gas Chromatography (GC) : Optimize temperature gradients (e.g., 50°C to 250°C at 10°C/min) to separate this compound from isomers like 3-propylpyridine.
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 123 (C₈H₁₁N⁺) and fragmentation patterns (e.g., loss of propyl group: m/z 78) .
Q. How can researchers quantify this compound in complex matrices (e.g., biological or environmental samples)?
- Methodology :
- Liquid-Liquid Extraction (LLE) : Use dichloromethane or ethyl acetate for phase separation, followed by solvent evaporation under reduced pressure.
- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ = 254 nm) or tandem MS for sensitivity. Calibrate using standard curves (R² ≥ 0.99) .
Advanced Research Questions
Q. What computational methods can elucidate the electronic and steric effects of this compound in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software like Gaussian or ORCA can model interactions with transition metals (e.g., Pd or Ru) in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in ethanol or THF) to assess conformational stability of the propyl chain .
Q. How should researchers address contradictions in reported reaction yields or catalytic efficiencies involving this compound?
- Methodology :
- Systematic Variation : Test variables independently (e.g., temperature, catalyst loading) using a Design of Experiments (DoE) approach to identify critical factors .
- Meta-Analysis : Compare datasets from multiple studies, applying statistical tools (e.g., ANOVA) to assess reproducibility. Discrepancies may arise from unaccounted impurities or solvent polarity effects .
Q. What strategies are effective for evaluating the toxicity or environmental impact of this compound?
- Methodology :
- In Vitro Assays : Use human cell lines (e.g., HepG2) to measure IC₅₀ values via MTT assays. Include positive controls (e.g., cisplatin) for benchmarking .
- Ecotoxicology Studies : Expose model organisms (e.g., Daphnia magna) to graded concentrations, monitoring mortality and behavioral changes over 48–96 hours. Follow OECD guidelines for standardized reporting .
Q. Methodological Frameworks
- Hypothesis Formulation : Apply the PICO framework (Population: reaction systems; Intervention: this compound; Comparison: alternative ligands; Outcome: yield/selectivity) to structure mechanistic studies .
- Data Integrity : Maintain raw data logs with timestamps and reagent lot numbers to facilitate replication. Use version-controlled software (e.g., GitLab) for collaborative analysis .
Properties
IUPAC Name |
2-propylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIALIKXMLIAOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060751 | |
Record name | 2-Propylpyridine | |
Source | EPA DSSTox | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Tobacco, nutty aroma | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2-Propylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |
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Boiling Point |
169.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2-Propylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.907-0.917 | |
Record name | 2-Propylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |
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CAS No. |
622-39-9 | |
Record name | 2-Propylpyridine | |
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Record name | 2-Propylpyridine | |
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Record name | 2-Propylpyridine | |
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Record name | Pyridine, 2-propyl- | |
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Record name | 2-Propylpyridine | |
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Record name | 2-propylpyridine | |
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Record name | 2-PROPYLPYRIDINE | |
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Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
2 °C | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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